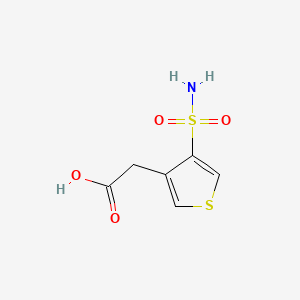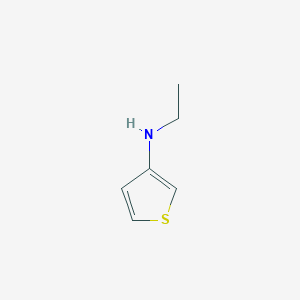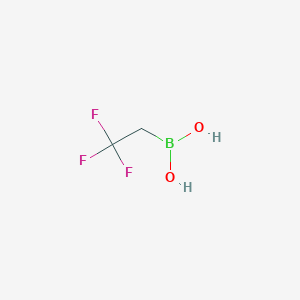
(2,2,2-Trifluoroethyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trifluoroethyl)boronic acid is an organoboron compound characterized by the presence of a trifluoroethyl group attached to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trifluoroethyl)boronic acid typically involves the reaction of trifluoroethanol with boron-containing reagents. One common method is the reaction of trifluoroethanol with boron trichloride, borane dimethylsulfide, boron tribromide, or boric anhydride. The reaction with boric anhydride is particularly convenient for larger scale preparations due to its low cost and ease of handling .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scale and higher efficiency. The product is typically purified by distillation to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: (2,2,2-Trifluoroethyl)boronic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions, along with bases such as potassium acetate.
Major Products Formed:
Oxidation: Trifluoroacetic acid.
Substitution: Various trifluoroethylated aromatic compounds.
Aplicaciones Científicas De Investigación
(2,2,2-Trifluoroethyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,2,2-Trifluoroethyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond.
Transmetalation: The trifluoroethyl group is transferred from boron to palladium.
Reductive Elimination: The final product is formed through reductive elimination, releasing the palladium catalyst to participate in another reaction cycle.
Comparación Con Compuestos Similares
(2,2,2-Trifluoroethyl)boronic acid can be compared with other similar compounds, such as:
Trifluoromethylboronic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
Trifluoroethyl iodide: Used in similar reactions but differs in reactivity and stability.
2,2-Difluoro-1,1-diarylethenes: Prepared through similar coupling reactions but with different fluorine substitution patterns.
Uniqueness: this compound is unique due to its ability to introduce a trifluoroethyl group into organic molecules, significantly altering their biological and chemical properties. This makes it a valuable tool in various fields of research and industry.
Propiedades
IUPAC Name |
2,2,2-trifluoroethylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BF3O2/c4-2(5,6)1-3(7)8/h7-8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROYPAHQJDXNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
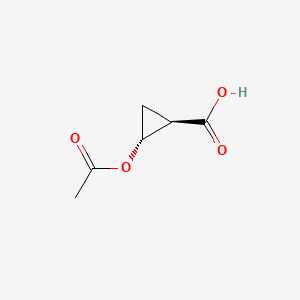
amine hydrochloride](/img/structure/B13455350.png)
![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)
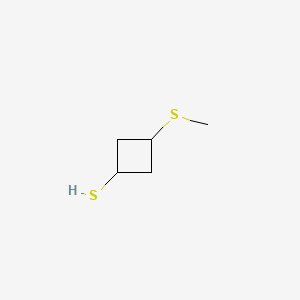
![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
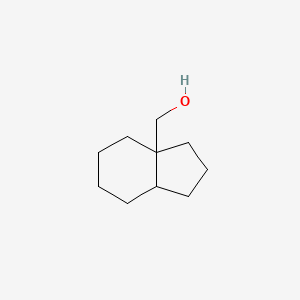
![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
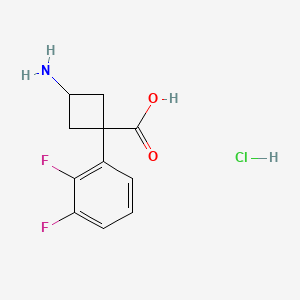
amine hydrochloride](/img/structure/B13455375.png)
![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)

